Lipophilicity (XLogP) Balance: Intermediate LogP Relative to 1-Methyl and 1-Propyl Analogs
The target compound exhibits an XLogP of approximately 2.0, positioning it between the 1-methyl analog (XLogP ≈ 1.7–1.8) and the 1-propyl analog (XLogP predicted ≈ 2.5–2.8). This balanced lipophilicity falls within the optimal range (LogP 1–3) for oral bioavailability and CNS drug-likeness per Lipinski's Rule of Five, whereas the 1-propyl analog may exceed this threshold, potentially compromising solubility and permeability balance [1].
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP) |
|---|---|
| Target Compound Data | XLogP ≈ 2.0 (predicted) |
| Comparator Or Baseline | Ethyl 1-methyl-1H-benzimidazole-5-carboxylate: XLogP ≈ 1.7–1.8; Ethyl 1-propyl-1H-benzimidazole-5-carboxylate: XLogP predicted ≈ 2.5–2.8 |
| Quantified Difference | Target compound is ~0.2–0.3 log units more lipophilic than the 1-methyl analog and ~0.5–0.8 log units less lipophilic than the 1-propyl analog |
| Conditions | XLogP3-AA computational prediction; PubChem and vendor data |
Why This Matters
This intermediate lipophilicity makes the 1-ethyl compound the most drug-like candidate within the N1-alkyl series, offering a superior balance of membrane permeability and aqueous solubility critical for in vitro assay reproducibility and in vivo pharmacokinetic performance.
- [1] PubChem. Ethyl 1-methyl-1H-benzimidazole-5-carboxylate (CID 965320). XLogP3-AA = 1.7. National Center for Biotechnology Information. View Source
